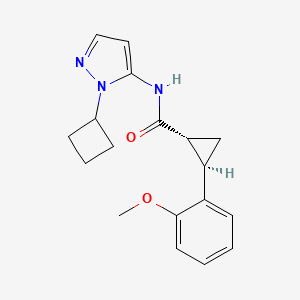![molecular formula C19H20N4O2 B7351778 [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B7351778.png)
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is not fully understood. However, it has been proposed that this compound acts as a selective inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as learning and memory. By inhibiting AChE, this compound may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has high affinity and selectivity for AChE. In addition, it has been shown to have good blood-brain barrier permeability, which is important for its potential use as a drug candidate for neurological disorders. However, the physiological effects of this compound in vivo are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it has high affinity and selectivity for AChE, which makes it a useful tool for studying the role of AChE in various physiological processes. In addition, its good blood-brain barrier permeability makes it a potential drug candidate for neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its physiological effects.
Direcciones Futuras
There are several future directions for research on [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone. One direction is to further investigate its potential as a drug candidate for neurological disorders such as Alzheimer's disease. In addition, more studies are needed to fully understand its mechanism of action and physiological effects in vivo. Furthermore, its potential as a radioligand for imaging studies in PET should be explored. Overall, this compound has great potential for various applications and warrants further investigation.
Métodos De Síntesis
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is synthesized through a multistep process. The first step involves the reaction of N-benzylpyrrolidine with 1-methylbenzotriazole-5-carboxylic acid in the presence of a coupling agent such as EDC. The resulting intermediate is then treated with TFA to obtain the final product. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In addition, it has been studied for its potential as a radioligand for imaging studies in positron emission tomography (PET).
Propiedades
IUPAC Name |
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-17-8-7-14(10-16(17)20-21-22)19(25)23-11-15(18(24)12-23)9-13-5-3-2-4-6-13/h2-8,10,15,18,24H,9,11-12H2,1H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHTXUSXXAPIBR-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CC(C(C3)O)CC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)O)CC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7351695.png)



![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(3-cyclopentyl-1,2-oxazol-4-yl)methanone](/img/structure/B7351725.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanone](/img/structure/B7351727.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-[3-(difluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7351729.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B7351734.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B7351735.png)
![N-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7351751.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanone](/img/structure/B7351754.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(3-hydroxy-4-methylphenyl)ethanone](/img/structure/B7351761.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(5-pyridin-4-yl-1H-pyrazol-4-yl)methanone](/img/structure/B7351768.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351775.png)